molecular formula C4H3F3N2S B2868700 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione CAS No. 149432-40-6

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione

Cat. No.: B2868700
CAS No.: 149432-40-6
M. Wt: 168.14
InChI Key: UMAHGVQCIPPFFE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C, yielding the desired product with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method utilizes readily available organic precursors and cesium fluoride as the primary fluorine source .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly valuable in the synthesis of novel compounds with potential biological activities and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-dihydroimidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-8-3(10)9-2/h1H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAHGVQCIPPFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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